molecular formula C17H19NO5S B513029 1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid CAS No. 941009-85-4

1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid

Cat. No.: B513029
CAS No.: 941009-85-4
M. Wt: 349.4g/mol
InChI Key: NGYSKYDCXSVBHL-UHFFFAOYSA-N
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Description

1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid is a complex organic compound that features a naphthalene ring substituted with a methoxy group and a sulfonyl group, which is further connected to a piperidine ring bearing a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid typically involves multiple steps, starting with the preparation of the naphthalene derivative. The methoxy group is introduced via electrophilic aromatic substitution, followed by sulfonylation to attach the sulfonyl group. The piperidine ring is then introduced through a nucleophilic substitution reaction, and finally, the carboxylic acid group is added via oxidation or carboxylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the sulfonyl group would produce a sulfide derivative.

Scientific Research Applications

1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have potential as enzyme inhibitors or receptor modulators.

    Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and sulfonyl groups can participate in hydrogen bonding or electrostatic interactions, while the piperidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-1-naphthalenesulfonic acid: Similar structure but lacks the piperidine and carboxylic acid groups.

    1-Naphthalenesulfonic acid: Lacks the methoxy and piperidine groups.

    4-Methoxy-N-(1-naphthyl)benzenesulfonamide: Contains a benzenesulfonamide group instead of a piperidinecarboxylic acid group.

Uniqueness

1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the piperidine ring and carboxylic acid group distinguishes it from other naphthalene derivatives, potentially enhancing its binding affinity and specificity for certain molecular targets.

Properties

IUPAC Name

1-(4-methoxynaphthalen-1-yl)sulfonylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-23-15-6-7-16(14-5-3-2-4-13(14)15)24(21,22)18-10-8-12(9-11-18)17(19)20/h2-7,12H,8-11H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYSKYDCXSVBHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCC(CC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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